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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-amine

CAS No.: 50593-30-1

Cat. No.: B1297901

Get Quote

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and

pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural

rigidity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for

other key motifs like indole have cemented its importance.[3] Indazole derivatives are integral

to a wide array of pharmacologically active agents, demonstrating activities such as anti-

cancer, anti-inflammatory, and anti-HIV properties.[2]

The regiochemistry of substitution on the indazole nitrogen atoms gives rise to two primary

tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more

thermodynamically stable and predominant tautomer.[2] Consequently, the selective synthesis

of N2-substituted indazoles presents a significant chemical challenge, making compounds like

2-Methyl-2H-indazol-6-amine (Figure 1) valuable and specialized intermediates in synthetic

chemistry.[3][4] This guide provides a detailed examination of the molecular structure,

synthesis, characterization, and application of 2-Methyl-2H-indazol-6-amine, tailored for

professionals in chemical research and drug development.
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Figure 1. 2D Molecular Structure of 2-Methyl-2H-indazol-6-amine.

PART 1: Core Molecular Attributes and
Physicochemical Properties
2-Methyl-2H-indazol-6-amine is an aromatic amine built upon the 2H-indazole core. The

precise placement of the methyl group at the N2 position and the amine group at the C6

position dictates its chemical reactivity and utility as a synthetic building block.

Key Identifiers and Properties
A summary of the core physicochemical properties for 2-Methyl-2H-indazol-6-amine is

provided in Table 1. This data is essential for reaction planning, purification, and analytical

method development.

Property Value Source

IUPAC Name 2-methylindazol-6-amine [5]

CAS Number 50593-30-1 [5]

Molecular Formula C₈H₉N₃ [5]

Molecular Weight 147.18 g/mol [5]

Monoisotopic Mass 147.079647300 Da [5][6]

Physical Form Solid [7]

XLogP3 1.3 [5]

Hydrogen Bond Donors 1 (from -NH₂) [5]

Hydrogen Bond Acceptors 2 (from ring nitrogens) [5]

PART 2: Synthesis and Regioselective N-Alkylation
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The synthesis of N-alkylated indazoles is complicated by the potential for substitution at either

the N1 or N2 position.[3] The ratio of N1 to N2 products is highly dependent on the substrate's

electronic properties, the alkylating agent, and the reaction conditions.[3][8] Achieving high

selectivity for the less stable 2-substituted isomer, such as 2-Methyl-2H-indazol-6-amine,

requires a carefully designed synthetic strategy.

A common and effective approach involves a multi-step sequence starting from a commercially

available precursor like 6-nitro-1H-indazole. This strategy leverages the electronic nature of the

nitro group and allows for regioselective methylation, followed by reduction to the target amine.

Synthetic Workflow Diagram
The following diagram outlines a plausible synthetic pathway from 6-nitro-1H-indazole.
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Step 1: N-Methylation

Step 2: Isomer Separation

Step 3: Nitro Group Reduction

6-Nitro-1H-indazole

Mixture of:
1-Methyl-6-nitro-1H-indazole
2-Methyl-6-nitro-2H-indazole

CH₃I, K₂CO₃

 or (CH₃)₂SO₄

2-Methyl-6-nitro-2H-indazole
(Isolated Isomer)

Chromatography

2-Methyl-2H-indazol-6-amine
(Final Product)

H₂, Pd/C
 or SnCl₂, HCl

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established chemical transformations for

indazole derivatives.[9][10][11]

Objective: To synthesize 2-Methyl-2H-indazol-6-amine from 6-nitro-1H-indazole.
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Step 1: N-Methylation of 6-Nitro-1H-indazole[9][11]

To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or

acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

Stir the suspension at room temperature for 30 minutes.

Add a methylating agent, such as iodomethane (CH₃I, 1.5 eq) or dimethyl sulfate

((CH₃)₂SO₄), dropwise to the mixture.

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by

TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract the

product mixture with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield a crude mixture of N1 and N2 methylated

isomers.

Causality Insight: The use of a polar aprotic solvent and a carbonate base typically yields a

mixture of N1 and N2 isomers. The exact ratio is sensitive to conditions, but separation is

almost always required.

Step 2: Isomer Separation

Purify the crude product mixture from Step 1 using column chromatography on silica gel.

Elute with a gradient of ethyl acetate in hexanes. The two isomers, 1-methyl-6-nitro-1H-

indazole and 2-methyl-6-nitro-2H-indazole, will have different polarities and can be

separated. The 2-methyl isomer is typically less polar.

Collect the fractions corresponding to the desired 2-methyl-6-nitro-2H-indazole isomer and

concentrate to yield the purified intermediate.

Step 3: Reduction of the Nitro Group[10]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9058813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3120619/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5174982.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297901?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the isolated 2-methyl-6-nitro-2H-indazole (1.0 eq) in a solvent such as methanol or

ethanol.

Add a catalyst, typically 10% Palladium on carbon (Pd/C, ~5-10 mol%).

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator)

at room temperature.

Monitor the reaction until the starting material is consumed (typically 4-16 hours).

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Concentrate the filtrate under reduced pressure to afford the final product, 2-Methyl-2H-
indazol-6-amine. The product can be further purified by recrystallization if necessary.[10]

Self-Validation: Each step must be validated. TLC or LC-MS confirms reaction completion. The

structure of the separated isomer and the final product must be confirmed by spectroscopic

methods as detailed in the next section.

PART 3: Spectroscopic and Structural
Characterization
Unambiguous characterization of the final product is critical to confirm its identity and purity,

especially to differentiate it from the N1-methyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between N1 and N2-substituted indazoles.

¹H NMR: The proton spectrum provides key information. The N-CH₃ singlet for the 2-methyl

isomer typically appears slightly downfield compared to the N1 isomer. The aromatic protons

provide a distinct splitting pattern confirming the 6-amino substitution. Expected signals

include a singlet for the methyl group, a singlet for the C3-H proton, and three aromatic

protons on the benzene ring, along with a broad singlet for the -NH₂ protons.[12]
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¹³C NMR: The carbon spectrum shows eight distinct signals corresponding to the eight

carbon atoms in the molecule. The chemical shift of the N-CH₃ carbon is a key diagnostic

peak. Spectral data is available in public databases for confirmation.[5]

¹H NMR (Predicted) ¹³C NMR (Predicted)

~8.0 ppm (s, 1H, C3-H) ~150 ppm (C7a)

~7.5 ppm (d, 1H, Ar-H) ~145 ppm (C6)

~6.8 ppm (s, 1H, Ar-H) ~123 ppm (C3)

~6.6 ppm (d, 1H, Ar-H) ~121 ppm (C5)

~4.5 ppm (br s, 2H, -NH₂) ~115 ppm (C3a)

~4.1 ppm (s, 3H, N-CH₃) ~108 ppm (C4)

~95 ppm (C7)

~38 ppm (N-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For 2-Methyl-2H-indazol-6-amine,

the spectrum will be dominated by vibrations from the primary amine and the aromatic rings.

[13]

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3250
N-H Stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

3100-3000 C-H Stretch Aromatic Ring

1650-1580 N-H Bend (scissoring) Primary Amine (-NH₂)

1620-1450 C=C Stretch Aromatic Ring

1335-1250 C-N Stretch Aromatic Amine

910-665 N-H Wag Primary Amine (-NH₂)
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Expertise Insight: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a

hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H

stretching modes.[13] This helps confirm the successful reduction of the nitro group.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-Methyl-2H-indazol-
6-amine, high-resolution mass spectrometry (HRMS) would show a molecular ion peak

corresponding to the exact mass of 147.0796.[5][6] Gas Chromatography-Mass Spectrometry

(GC-MS) data shows a prominent molecular ion peak at m/z = 147.[5]

PART 4: Applications in Medicinal Chemistry
The 2-methyl-6-aminoindazole scaffold is a crucial intermediate in the synthesis of targeted

therapeutics, particularly protein kinase inhibitors.[9][14] Kinases are a class of enzymes that

play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Role as a Key Building Block
2-Methyl-2H-indazol-6-amine provides a versatile platform for further functionalization. The

primary amine at the C6 position serves as a synthetic handle for coupling with other

fragments, often a substituted pyrimidine or pyridine ring, to construct the final active

pharmaceutical ingredient (API).[15] This is exemplified in the synthesis of Pazopanib, an oral

angiogenesis inhibitor, where the structurally similar 2,3-dimethyl-2H-indazol-6-amine is a key

intermediate.[16][17]

The diagram below illustrates the general role of 2-Methyl-2H-indazol-6-amine in the

construction of a generic kinase inhibitor.

2-Methyl-2H-indazol-6-amine

Kinase Inhibitor Scaffold

Nucleophilic Aromatic
Substitution (SNAr)

Substituted Pyrimidine
(e.g., 2,4-dichloropyrimidine)

Click to download full resolution via product page
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Caption: Role as a building block in kinase inhibitor synthesis.

Compounds derived from this core have been investigated for their potent anti-proliferative

activity in various cancer cell lines, including human colorectal cancer.[9][18] The indazole

moiety often acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding

pocket of the target kinase, while the rest of the molecule extends into other regions to confer

potency and selectivity.[19]

PART 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Methyl-2H-indazol-6-amine is associated with the following hazards:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn when handling this compound. Work should be conducted in a

well-ventilated fume hood.

Conclusion
2-Methyl-2H-indazol-6-amine is a molecule of significant interest in synthetic and medicinal

chemistry. Its structure, characterized by the less common N2-methylation of the indazole core,

makes its regioselective synthesis a key challenge that requires a well-defined strategic

approach. Through rigorous spectroscopic analysis, its structure can be unambiguously

confirmed. As a versatile intermediate, it serves as a foundational building block for a new

generation of targeted therapeutics, particularly kinase inhibitors for oncology. A thorough

understanding of its synthesis, properties, and handling is therefore essential for researchers

and scientists working at the forefront of drug discovery and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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